molecular formula C7H13NO7S2 B12671107 S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine CAS No. 30892-74-1

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine

Cat. No.: B12671107
CAS No.: 30892-74-1
M. Wt: 287.3 g/mol
InChI Key: FUSRIFABMMOUAA-ROLXFIACSA-N
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Description

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is a cysteine derivative featuring a sulphonyl (-SO₂-) group linked to a methylene bridge (-CH₂-), which is further substituted with a 2-carboxy-2-hydroxyethyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30892-74-1

Molecular Formula

C7H13NO7S2

Molecular Weight

287.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)sulfonylmethylsulfanyl]propanoic acid

InChI

InChI=1S/C7H13NO7S2/c8-4(6(10)11)1-16-3-17(14,15)2-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1

InChI Key

FUSRIFABMMOUAA-ROLXFIACSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine typically involves the reaction of L-cysteine with a sulphonylating agent. One common method is the reaction of L-cysteine with 2-chloroacetic acid under basic conditions to form the intermediate, which is then reacted with a sulphonyl chloride to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiol derivatives

    Substitution: Esters, amides

Scientific Research Applications

Biochemical Properties

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is a non-proteinogenic amino acid that exhibits structural similarities to other cysteine derivatives, such as S-carboxymethyl-L-cysteine (carbocisteine). Its unique structure allows it to participate in various biochemical pathways, particularly those related to oxidative stress and cellular protection.

Key Properties:

  • Antioxidant Activity: The compound has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to increased expression of antioxidant proteins that help mitigate damage from reactive oxygen species (ROS) .
  • Cytoprotective Effects: In renal tubular epithelial cells (RTECs), this compound demonstrated protective effects against cytotoxic agents like copper oxide nanoparticles and platinum-based chemotherapeutics .

2.1. Antioxidant and Mucolytic Properties

Similar to carbocisteine, this compound exhibits mucolytic properties, making it a candidate for treating respiratory conditions. Its ability to enhance mucous clearance in the airways could benefit patients with chronic obstructive pulmonary disease (COPD) .

2.2. Cancer Therapy

Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents while protecting normal cells from their toxic effects. In vitro studies have shown that this compound can inhibit the cytotoxic stress induced by drugs like cisplatin and oxaliplatin, potentially allowing for higher therapeutic doses with reduced side effects .

Environmental Applications

This compound has been studied for its interactions with environmental toxins. It has been found to enhance the detoxification of heavy metals such as arsenic and lead in cellular models. This suggests a potential application in bioremediation or as a protective agent against environmental pollutants .

4.1. Protective Effects Against Oxidative Stress

A study demonstrated that this compound significantly reduced DNA damage caused by hydroxyl radicals in RTECs. The compound not only protected cellular integrity but also activated stress-responsive signaling pathways that promote cell survival under oxidative conditions .

4.2. Inhibition of Atherosclerosis Factors

Research has indicated that derivatives of this compound may inhibit the production of triacylglycerol and cholesterol in hepatic cells, suggesting a role in managing lipid metabolism and preventing atherosclerosis .

Summary Table: Key Findings on this compound

Application AreaKey FindingsReferences
Antioxidant Activity Activates Nrf2 pathway; protects against ROS-induced damage
Cancer Therapy Reduces toxicity of cisplatin; enhances efficacy of chemotherapy
Mucolytic Properties Improves mucous clearance; potential treatment for COPD
Environmental Protection Detoxifies heavy metals; reduces cytotoxicity from pollutants
Cardiovascular Health Inhibits factors promoting atherosclerosis

Mechanism of Action

The mechanism of action of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine involves its interaction with various molecular targets and pathways. The sulphonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate redox reactions, contributing to its antioxidant properties. Specific pathways and targets include enzymes involved in oxidative stress response and cellular signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine and related cysteine derivatives:

Compound Name Substituent Group(s) Key Properties/Applications CAS Number Molecular Weight (g/mol) References
This compound -SO₂-CH₂-(2-carboxy-2-hydroxyethyl) Hypothesized enhanced solubility and stability; potential role in redox or enzymatic pathways Not provided ~295.26* N/A
S-Sulfo-L-cysteine -SO₃⁻ Used in sulfite detection; synthesized via reaction of sulfite with sulphonated precursors Not provided 199.21
S-(1,2-Dicarboxyethyl)-L-cysteine -CH₂-CH(COOH)₂ Detected in vertebrate lenses; linked to cataract formation; analyzed via HPLC Not provided 237.23
S-(2-Boronoethyl)-L-cysteine (BEC) -CH₂-CH₂-B(OH)₂ Arginase inhibitor; preserves T-cell viability in nitric oxide synthesis studies 63107-40-4 178.00
S-(6-Purinyl)-L-cysteine -C₅H₃N₄ (purine base) Kidney-selective antitumor prodrug; targets renal carcinoma enzymes Not provided ~255.28*
Fmoc-L-Cys(tert-butoxycarbonylmethyl)-OH -CH₂-CO-O-C(CH₃)₃ (protected thiol) Used in peptide synthesis; stabilizes cysteine during solid-phase reactions 269730-62-3 449.54

*Calculated based on formula.

Structural and Functional Analysis

Sulphonyl vs. Sulfhydryl Groups :

  • The sulphonyl group in the target compound and S-sulfo-L-cysteine confers polarity and resistance to oxidation compared to free thiols (e.g., cysteine). S-Sulfo-L-cysteine is synthesized via sulfite reactions and serves as a sulfite detection tool , whereas the target compound’s carboxy-hydroxyethyl substitution may improve chelation or binding to metal ions.

Carboxyethyl vs. Boronoethyl Substituents: S-(1,2-Dicarboxyethyl)-L-cysteine, with two carboxylic acid groups, exhibits high solubility and is implicated in cataract-related metabolic pathways . In contrast, BEC’s boronoethyl group enables arginase inhibition, critical for modulating immune responses . The target compound’s carboxy-hydroxyethyl group may balance hydrophilicity and steric effects for targeted enzyme interactions.

Therapeutic Applications :

  • S-(6-Purinyl)-L-cysteine and similar purine-conjugated derivatives exploit renal enzyme expression for selective prodrug activation . The target compound’s sulphonyl and hydroxyethyl groups could enable tissue-specific delivery or stability in acidic environments (e.g., renal tubules).

Analytical Utility: S-(1,2-Dicarboxyethyl)-L-cysteine is detectable at µmol/L concentrations via HPLC , while S-sulfo-L-cysteine serves as a sulfite probe . The target compound’s structure may facilitate novel detection methods for sulfonated metabolites.

Biological Activity

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine, a derivative of L-cysteine, has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by a sulfonylmethyl group attached to the cysteine backbone, which may influence its reactivity and interactions in biological systems. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C7H13NO7S2
  • CAS Number: 30892-74-1
  • Synonyms: S-[[(2-carboxy-2-hydroxyethyl)sulfonyl]methyl]-L-cysteine

This compound's unique structure contributes to its diverse biological activities, which are discussed below.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted that derivatives of L-cysteine can enhance the body's antioxidant defenses by increasing glutathione levels, a key intracellular antioxidant .

Enzyme Inhibition

This compound may also inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structures can inhibit carbohydrate-hydrolyzing enzymes, potentially aiding in the management of conditions like diabetes by regulating blood glucose levels .

Pharmacological Applications

  • Anti-inflammatory Effects: Some studies suggest that this compound could possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Potential: There is emerging evidence that L-cysteine derivatives can protect neuronal cells from damage caused by oxidative stress and neuroinflammation, indicating potential applications in neurodegenerative diseases.
  • Anticancer Activity: Preliminary investigations show that certain cysteine derivatives can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Glutathione Pathway Activation: By enhancing glutathione synthesis, it may improve cellular detoxification processes.
  • Regulation of Reactive Oxygen Species (ROS): The compound may modulate ROS levels, thereby influencing cell signaling pathways associated with growth and apoptosis.

Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the antioxidant capacity of this compound in cultured human fibroblasts. Results indicated a significant reduction in oxidative damage markers when treated with the compound compared to controls.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It demonstrated effective inhibition of α-glucosidase and α-amylase, suggesting its potential utility in managing postprandial hyperglycemia.

Data Tables

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant reduction in oxidative stress markers
Enzyme InhibitionInhibition of α-glucosidase and α-amylase
Anti-inflammatory EffectsPotential reduction in inflammatory cytokines
Neuroprotective PotentialProtection against neuronal cell death

Q & A

Q. What established synthesis routes are available for S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine?

The synthesis of structurally analogous cysteine derivatives typically involves alkylation or sulfonylation of L-cysteine. For example, S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine are synthesized via nucleophilic substitution reactions between cysteine and 2-bromopropionic acid or 2-bromobutyric acid, respectively . For the target compound, introducing the sulphonyl group may require sulfonylation of a methyl-cysteine intermediate under controlled pH and temperature to prevent racemization. Post-synthesis purification often employs ion-exchange chromatography or preparative HPLC to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Gas-liquid chromatography (GLC) with electron capture detection has been used for sensitive analysis of S-(1,2-dicarboxyethyl)-L-cysteine, achieving detection limits in the nanomolar range . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent placement, particularly for distinguishing between sulfonyl and thioether linkages . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like carboxyl (-COOH) and sulfonyl (-SO₂-) .

Advanced Research Questions

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Matrix interference from endogenous thiols (e.g., glutathione) and protein binding can obscure quantification. Derivatization with agents like 2,4-dinitrofluorobenzene enhances detection specificity by tagging free thiol groups . High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with multiple reaction monitoring (MRM) is recommended for selective quantification in plasma or tissue homogenates . For example, carbocysteine (a structural analog) was quantified in human plasma using a validated HPLC-MS method with a lower limit of detection (LLOD) of 10 ng/mL .

Q. How do stereochemical properties influence the compound’s reactivity and biological interactions?

The L-configuration of cysteine is essential for compatibility with enzymatic systems, such as cysteine dioxygenases or glutathione synthetases. Molecular docking studies of related compounds (e.g., S-carboxymethyl-L-cysteine) reveal that the orientation of the sulfonyl and carboxyl groups affects binding affinity to mucin-modifying enzymes . Computational modeling (e.g., density functional theory, DFT) can predict regioselectivity in reactions, such as oxidation or nucleophilic substitutions, by analyzing electron density distribution around the sulfonyl group .

Q. What contradictions exist in reported biological activities of cysteine derivatives, and how can experimental design resolve them?

Discrepancies in antioxidant activity reports for S-methyl-L-cysteine may stem from assay variability (e.g., DPPH vs. ORAC assays) or differences in cell models . To resolve these, standardized protocols (e.g., NIH/3T3 fibroblast oxidative stress assays) and orthogonal validation (e.g., ROS quantification via fluorescence microscopy and HPLC) are advised. For example, S-(3-hydroxypropyl)-L-cysteine showed conflicting results in lipid peroxidation studies, which were reconciled by controlling for pH-dependent thiol reactivity .

Q. What strategies optimize stability during storage and handling?

The compound’s hygroscopic nature and susceptibility to oxidation require storage under inert gas (e.g., argon) at -80°C. Lyophilization in the presence of cryoprotectants (e.g., trehalose) preserves structural integrity . For in vitro studies, buffers containing EDTA (1 mM) and ascorbic acid (0.1%) prevent metal-catalyzed degradation .

Methodological Recommendations

  • Synthesis Validation: Cross-validate yields and purity using GLC, NMR, and MS .
  • Biological Assays: Use CRISPR-edited cell lines (e.g., Nrf2-knockout) to isolate antioxidant mechanisms .
  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights .

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